molecular formula C26H22ClN3O4 B2570529 2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 894913-42-9

2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No. B2570529
CAS RN: 894913-42-9
M. Wt: 475.93
InChI Key: HDPXOJBURMCDHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H22ClN3O4 and its molecular weight is 475.93. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

Derivatives of naphthyridine, such as those synthesized in the study by Ramalingam, Ramesh, and Sreenivasulu (2019), have been explored for their antibacterial properties. These compounds, starting from a common intermediate similar in structure to the queried compound, exhibited significant antibacterial activity, highlighting the potential of naphthyridine derivatives in developing new antibacterial drugs (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Structural Studies and Co-crystals

Karmakar, Kalita, and Baruah (2009) conducted a structural study on co-crystals and a salt of quinoline derivatives, featuring an amide bond similar to the one in the queried compound. This research provides valuable insights into the structural properties and potential applications of naphthyridine and quinoline derivatives in the design of materials with specific molecular interactions (Karmakar, Kalita, & Baruah, 2009).

Herbicide Metabolism and Safety

Studies on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes shed light on the environmental and health implications of chloroacetamide use in agriculture. Research by Coleman, Linderman, Hodgson, and Rose (2000) on the comparative metabolism of these compounds can provide context for understanding the safety and environmental impact of related chloroacetamide compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Chemical Synthesis and Catalysis

The development of catalysts for the reduction of ketones, involving naphthyridine derivatives, as discussed by Facchetti et al. (2016), is another area of application. This study illustrates the role of naphthyridine derivatives in catalytic processes, potentially offering pathways for the synthesis or functionalization of similar compounds (Facchetti et al., 2016).

Fluorescent Sensing

Lu, Phang, and Fang (2016) explored the fluorescent sensing capabilities of ethyne-linked naphthyridine-aniline conjugated molecules, which could serve as selective sensors for biological molecules like guanine. Such research indicates the potential of naphthyridine derivatives in the development of new sensors and diagnostic tools (Lu, Phang, & Fang, 2016).

properties

IUPAC Name

2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O4/c1-3-34-20-11-9-19(10-12-20)29-23(31)15-30-14-22(24(32)17-5-7-18(27)8-6-17)25(33)21-13-4-16(2)28-26(21)30/h4-14H,3,15H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPXOJBURMCDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.